ETHYL 4-[4-(PHENYLAMINO)PTERIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE is a chemical compound categorized as a small molecule. It belongs to the class of organic compounds known as piperazine derivatives, specifically piperazinecarboxylic acids. This compound is characterized by its unique structure, which incorporates a piperazine ring and a pteridine moiety, along with an ethyl ester functional group.
The compound has not yet been approved for any medical use, and there are currently no clinical trials associated with it. Its DrugBank ID is DB07388, indicating its classification in the DrugBank database, which provides detailed information on various drug compounds.
The synthesis of ETHYL 4-[4-(PHENYLAMINO)PTERIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. The methods often include:
These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of ETHYL 4-[4-(PHENYLAMINO)PTERIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE can be described with the following characteristics:
The structural representation can be visualized using SMILES notation: CCOC(=O)N1CCC(CC1)NC1=NC=CC(C)=C1
.
ETHYL 4-[4-(PHENYLAMINO)PTERIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's properties or enhancing its biological activity.
Potential mechanisms may include:
Further pharmacological studies would be necessary to clarify its precise mechanism of action.
Key physical and chemical properties of ETHYL 4-[4-(PHENYLAMINO)PTERIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE include:
These properties are crucial for understanding its behavior in biological systems and during drug formulation.
ETHYL 4-[4-(PHENYLAMINO)PTERIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE has potential applications in scientific research, particularly in medicinal chemistry and drug development. Its structural features suggest possible uses in:
Research into this compound could lead to significant advancements in therapeutic agents against various medical conditions, particularly those involving neurological or metabolic pathways. Further studies are needed to explore its full potential and efficacy in clinical settings.
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: